molecular formula C19H26N2O2 B12895750 N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide CAS No. 88350-37-2

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide

Cat. No.: B12895750
CAS No.: 88350-37-2
M. Wt: 314.4 g/mol
InChI Key: MMIIMTIGTWJQBF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide is a chemical compound with the CAS Registry Number 88350-37-2. It has a molecular formula of C19H26N2O2 and a molecular weight of 314.42 g/mol . This compound belongs to a class of (quinolin-8-yloxy)acetamide derivatives, which have been identified in scientific literature as having value in research settings, particularly in the field of materials science. Studies on structurally similar compounds have shown that (quinolin-8-yloxy)acetamide ligands can form coordinated complexes with lanthanide ions, which are of interest for their potential luminescent properties and applications . The quinoline moiety is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for various biological activities . As such, this compound serves as a potential building block or intermediate in organic synthesis and materials research. This product is intended for research purposes by qualified personnel in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

88350-37-2

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dibutyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C19H26N2O2/c1-3-5-13-21(14-6-4-2)18(22)15-23-17-11-7-9-16-10-8-12-20-19(16)17/h7-12H,3-6,13-15H2,1-2H3

InChI Key

MMIIMTIGTWJQBF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline-8-ol with dibutylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide is its role as an antimycobacterial agent. Research has shown that derivatives of quinoline compounds exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.05 μM for certain quinoline derivatives, indicating strong inhibitory effects against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .
  • Mechanism of Action : The lead compounds target the cytochrome bc 1 complex, which is crucial for the bacterium's energy metabolism. This mechanism contributes to their bacteriostatic effects .
  • In Vivo Efficacy : In murine models, these compounds demonstrated promising pharmacokinetic profiles and significant exposure levels after oral administration, emphasizing their potential for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Observations:

  • Alkyl Chain Modifications : The introduction of longer alkyl chains has been associated with enhanced antimycobacterial activity. For example, compounds with ethyl groups showed improved potency compared to their methyl counterparts .
  • Substituent Effects : The presence of halogen substituents at specific positions on the quinoline ring can significantly influence activity. For instance, chlorinated derivatives exhibited restored potency compared to unsubstituted analogs .

Safety and Toxicity Profiles

The safety profile of this compound is also critical for its application in clinical settings.

Evaluation Metrics:

  • Cell Viability : In vitro studies have shown that certain derivatives maintain high selectivity indices, with IC50 values greater than 20 μM in non-target cells, indicating low toxicity .
  • Cardiac Toxicity : Evaluations using zebrafish models revealed no significant cardiac toxicity at lower concentrations (1 and 5 μM), although higher concentrations did exhibit adverse effects .

Potential for Drug Development

Given its promising pharmacological profile, this compound presents a viable candidate for further drug development aimed at treating tuberculosis.

Future Directions:

  • Formulation Studies : There is a need for pharmaceutical formulation studies to address issues related to solubility and metabolism that may hinder clinical application .
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing antitubercular drugs could enhance treatment outcomes and mitigate resistance development.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .

Comparison with Similar Compounds

Key structural features :

  • The quinoline moiety provides a rigid, planar framework conducive to π-π stacking and metal coordination.
  • The dibutyl groups introduce steric bulk, reducing crystallinity compared to analogs with cyclic or aromatic N-substituents.
  • The acetamide linker allows for hydrogen bonding via the carbonyl oxygen, influencing molecular packing and solubility .
Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Acetamide Nitrogen Quinoline Modifications Key Properties/Applications Reference
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide Cyclohexyl groups 5,7-Dichloro substitution Enhanced halogen bonding; crystal packing dominated by Cl···Cl interactions
N,N-Diphenyl-2-(5,7-dibromoquinolin-8-yloxy)acetamide Phenyl groups 5,7-Dibromo substitution Higher molecular weight; potential for bromine-related reactivity
N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide Carbazole moiety None Notable antimicrobial activity (MIC >6.25 µg/mL); low cytotoxicity
N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) Quinolin-8-yl group None Fluorescent sensor for Cd²⁺/Zn²⁺; dual sensing mechanisms
N,N-Dibutyl-2-(5-phenyl-4-tosylfuran-2-yl)acetamide Butyl groups Furan instead of quinoline Reduced aromaticity; altered electronic properties
Physicochemical Properties
  • Solubility: The dibutyl groups reduce aqueous solubility compared to analogs with polar N-substituents (e.g., hydroxyl or amino groups).
  • Thermal Stability : Cyclohexyl and phenyl analogs exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding in dichloro/bromo derivatives) .

Biological Activity

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide is a compound of growing interest in pharmaceutical research, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and data from relevant studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their varied biological properties. The molecular structure can be represented as follows:

  • Chemical Formula : C17_{17}H22_{22}N2_2O
  • Molecular Weight : 286.37 g/mol

The compound features a quinoline moiety linked to an acetamide group, which is responsible for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance:

  • Antimicrobial Activity : Quinoline derivatives have been shown to exhibit antimicrobial properties, potentially through inhibition of bacterial enzymes or disruption of membrane integrity.
  • Antitubercular Effects : Similar compounds have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

Antitubercular Activity

Research indicates that quinoline-based compounds can effectively target drug-resistant strains of Mycobacterium tuberculosis. For example, a study examining similar compounds found that they exhibited MIC values comparable to first-line antitubercular drugs .

Antidiabetic Properties

Emerging evidence suggests that derivatives of quinoline may also possess antidiabetic properties by inhibiting enzymes such as α-glucosidase. A related study demonstrated that certain quinoline derivatives had IC50_{50} values in the low micromolar range against α-glucosidase, indicating their potential for managing type 2 diabetes .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Antitubercular Activity : In vitro studies demonstrated that this compound exhibited notable activity against drug-resistant strains of Mycobacterium tuberculosis. The compound's ability to penetrate bacterial membranes was a key factor in its efficacy .
  • Diabetes Management : In vivo studies using diabetic rat models showed that administration of related quinoline compounds led to reduced blood glucose levels and improved insulin sensitivity, supporting their potential use in diabetes management .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A general procedure includes reacting 8-hydroxyquinoline derivatives with 2-chloro-N,N-dialkylacetamide in the presence of a base (e.g., K₂CO₃) and a catalytic agent (e.g., KI) under reflux conditions in polar aprotic solvents like acetone. For example, in analogous compounds, refluxing 5,7-dichloro-8-hydroxyquinoline with 2-chloro-N,N-dicyclohexylacetamide in acetone for 5 hours yielded the target product after recrystallization . Researchers should optimize reaction time, temperature, and stoichiometry based on substituent effects and solubility.

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or acetonitrile solutions. Data collection using Bruker SMART CCD diffractometers and refinement via SHELX programs (e.g., SHELXL for structure refinement) are common. Key parameters include bond lengths (e.g., Cu–O distances in coordination complexes, typically 2.4–2.6 Å ), dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, intermolecular N–H···Cl and O–H···O hydrogen bonds stabilize crystal packing in related structures .

Q. What spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent integration (e.g., quinoline protons at δ 8.5–9.0 ppm, acetamide carbonyl at ~170 ppm).
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and quinoline C–O (~1250 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₇H₂₀N₂O₂ at 284.35 g/mol ).

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what factors dictate its binding geometry?

  • Methodological Answer : The compound acts as a bidentate ligand, coordinating via the quinoline oxygen and amide carbonyl oxygen. In copper(II) complexes, distorted octahedral geometries are observed, with bond lengths sensitive to substituents (e.g., Cu–O distances vary from 2.446 Å to 2.586 Å depending on ligand steric effects ). Factors influencing geometry:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the quinoline ring increase metal-ligand bond strength.
  • Solvent Polarity : Acetonitrile vs. DMF alters crystallization pathways and coordination modes .
  • Counterions : Chloride vs. nitrate ions affect hydrogen-bonding networks and overall stability .

Q. How can conflicting spectroscopic data in metal-complex studies be resolved?

  • Methodological Answer : Contradictions between UV-Vis, EPR, and SCXRD data often arise from dynamic equilibria or polymorphism. Strategies include:

  • Multi-Technique Validation : Cross-correlate SCXRD (static structure) with solution-phase EPR to assess geometric flexibility.
  • Temperature-Dependent Studies : Monitor spectral shifts to identify temperature-sensitive binding modes.
  • Computational Modeling : DFT calculations (e.g., Gaussian09) can predict ligand-field parameters and reconcile experimental discrepancies .

Q. What design principles optimize the fluorescence properties of quinoline-based acetamides for metal sensing?

  • Methodological Answer : Fluorescence enhancement (e.g., for Cd²⁺/Zn²⁺ discrimination) relies on substituent-driven photophysical mechanisms:

  • PET (Photoinduced Electron Transfer) : Electron-donating groups (e.g., –OCH₃) on the quinoline ring enhance Cd²⁺ selectivity by stabilizing charge-transfer states .
  • ICT (Intramolecular Charge Transfer) : Conjugation between the amide and quinoline moieties enables Zn²⁺ detection via redshifted emission .
  • Steric Tuning : Bulky N,N-dialkyl groups (e.g., dibutyl vs. diethyl) reduce non-radiative decay, improving quantum yield .

Methodological Notes

  • Safety : While specific toxicity data for this compound is limited, structurally similar compounds (e.g., N-cyclohexyl derivatives) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2). Use PPE and fume hoods during synthesis .
  • Data Reproducibility : Crystallization conditions (e.g., solvent evaporation rate) significantly impact SCXRD results. Document protocols meticulously to ensure reproducibility .

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